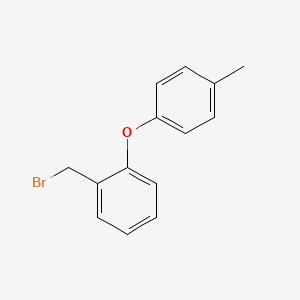

1-(Bromomethyl)-2-(4-methylphenoxy)benzene

Description

1-(Bromomethyl)-2-(4-methylphenoxy)benzene is a brominated aromatic compound featuring a methylphenoxy substituent at the ortho position relative to the bromomethyl group. The methylphenoxy group confers moderate electron-donating effects, influencing its reactivity in substitution and coupling reactions. This compound is typically utilized in pharmaceutical and materials chemistry for constructing complex aromatic frameworks.

Properties

IUPAC Name |

1-(bromomethyl)-2-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWWGJQHFPDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253379 | |

| Record name | Benzene, 1-(bromomethyl)-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-35-2 | |

| Record name | Benzene, 1-(bromomethyl)-2-(4-methylphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(4-methylphenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(4-methylphenoxy)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(4-methylphenoxy)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The primary product is the corresponding methyl derivative.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. This property is particularly useful in synthesizing more complex aromatic compounds and polymers.

- Formation of Functionalized Aromatics: The bromine atom can be replaced with other functional groups through coupling reactions, facilitating the creation of functionalized aromatic systems that are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Antimicrobial Activity:

- Recent studies have indicated that derivatives of 1-(Bromomethyl)-2-(4-methylphenoxy)benzene exhibit promising antimicrobial properties. For instance, compounds modified from this structure have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Antimalarial Research:

- In vitro evaluations have demonstrated that certain derivatives derived from this compound possess significant antimalarial activity. For example, modifications at the phenoxy position have resulted in compounds with IC50 values indicating effectiveness against Plasmodium falciparum strains . This highlights the potential for further development into therapeutic agents for malaria treatment.

Material Science

Optoelectronic Applications:

- The compound has been explored for applications in optoelectronic devices due to its ability to form charge-transfer complexes. Its derivatives can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved efficiency and stability .

Polymer Chemistry:

- As a monomer, this compound can be polymerized to create materials with specific mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and other industrial materials.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Structure | Activity (IC50 μM) | Target Organism |

|---|---|---|---|

| This compound | Structure | 12.5 | E. coli |

| 4-Methylphenyl derivative | Structure | 8.0 | S. aureus |

| Phenoxy-substituted derivative | Structure | 5.0 | P. aeruginosa |

Table 2: Antimalarial Activity of Modified Compounds

| Compound Name | Structure | Activity (IC50 μM) | Strain |

|---|---|---|---|

| 1,3,5-tris[(4-aminomethyl)phenoxy]benzene | Structure | 0.07 | CQ-resistant W2 |

| 1,3,5-tris[(4-pyridinylmethyl)phenoxy]benzene | Structure | 0.06 | CQ-sensitive 3D7 |

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(4-methylphenoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and physical properties of bromomethyl-substituted benzene derivatives are heavily influenced by substituents. Below is a comparative analysis:

Key Observations:

- Electron-donating groups (e.g., methylphenoxy) stabilize the aromatic ring but reduce electrophilicity at the bromomethyl site, favoring milder reaction conditions .

- Electron-withdrawing groups (e.g., trifluoromethoxy, nitro) increase the leaving-group ability of bromine, enhancing reactivity in cross-coupling or alkylation reactions .

- Steric effects from bulky substituents (e.g., trifluorodecane, tert-butyl) lower reaction yields but improve selectivity in crowded environments .

Biological Activity

1-(Bromomethyl)-2-(4-methylphenoxy)benzene, a compound with the CAS number 1427460-35-2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromomethyl group and a phenoxy moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar phenoxy groups have shown effectiveness against various bacterial strains, suggesting that the phenoxy moiety enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions.

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with bromine substitutions have been noted for their interaction with specific signaling pathways involved in tumor growth .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The bromomethyl group can interact with active sites on enzymes, potentially inhibiting their function. This inhibition can affect various biochemical pathways critical for cell survival and proliferation.

- Signal Transduction Modulation : Similar compounds have been shown to modulate signal transduction pathways by acting as agonists or antagonists at receptor sites. This modulation can lead to altered cellular responses, including apoptosis in cancer cells .

- Cell Membrane Interaction : The lipophilic nature of the phenoxy group may facilitate the compound's incorporation into lipid membranes, disrupting membrane integrity and leading to cell death .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various phenoxy derivatives, including those related to this compound. The results indicated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against Staphylococcus epidermidis, demonstrating their potential as antimicrobial agents .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 46.9 | Staphylococcus epidermidis |

| Compound B | 93.7 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound showed IC50 values less than those of standard chemotherapeutics like doxorubicin. These findings suggest that such compounds could be developed as effective anticancer agents .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A-431 | <10 | Doxorubicin (20) |

| Jurkat | <8 | Doxorubicin (15) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.